4,4-Dipentyloxetan-2-one
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Overview
Description
4,4-Dipentyloxetan-2-one is an organic compound characterized by a four-membered oxetane ring with two pentyl groups attached at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dipentyloxetan-2-one typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a suitable diol or halohydrin under basic conditions. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF) .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of catalysts and solvents is crucial to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 4,4-Dipentyloxetan-2-one undergoes various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can open the oxetane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxetane ring, especially under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Strong nucleophiles such as alkoxides or amines in polar aprotic solvents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted oxetanes or ring-opened products.
Scientific Research Applications
4,4-Dipentyloxetan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its role in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4-Dipentyloxetan-2-one involves its interaction with specific molecular targets. The oxetane ring’s strain makes it reactive towards nucleophiles, facilitating ring-opening reactions that can lead to the formation of various bioactive intermediates. These intermediates can interact with biological macromolecules, influencing pathways related to cellular function and metabolism .
Comparison with Similar Compounds
Oxetane: The parent compound with a four-membered ring.
4,4-Dimethyloxetan-2-one: A similar compound with methyl groups instead of pentyl groups.
4,4-Diethyloxetan-2-one: A compound with ethyl groups at the 4-position.
Uniqueness: 4,4-Dipentyloxetan-2-one is unique due to its larger alkyl substituents, which can influence its physicochemical properties and reactivity. This makes it a valuable compound for specific applications where bulkier substituents are advantageous .
Properties
CAS No. |
61257-13-4 |
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Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
4,4-dipentyloxetan-2-one |
InChI |
InChI=1S/C13H24O2/c1-3-5-7-9-13(10-8-6-4-2)11-12(14)15-13/h3-11H2,1-2H3 |
InChI Key |
LKWUKYAMTGXJNL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1(CC(=O)O1)CCCCC |
Origin of Product |
United States |
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